6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 62039-80-9
VCID: VC15909886
InChI: InChI=1S/C16H11FN2O/c1-20-12-5-2-10(3-6-12)16-13-7-4-11(17)8-14(13)19-15(16)9-18/h2-8,19H,1H3
SMILES:
Molecular Formula: C16H11FN2O
Molecular Weight: 266.27 g/mol

6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile

CAS No.: 62039-80-9

Cat. No.: VC15909886

Molecular Formula: C16H11FN2O

Molecular Weight: 266.27 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile - 62039-80-9

Specification

CAS No. 62039-80-9
Molecular Formula C16H11FN2O
Molecular Weight 266.27 g/mol
IUPAC Name 6-fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile
Standard InChI InChI=1S/C16H11FN2O/c1-20-12-5-2-10(3-6-12)16-13-7-4-11(17)8-14(13)19-15(16)9-18/h2-8,19H,1H3
Standard InChI Key WKMFRISMYNVYEH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)F)C#N

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 6-fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile, underscores its substitution pattern. Key structural attributes include:

  • Fluorine atom at the 6-position of the indole ring, enhancing metabolic stability and binding affinity.

  • 4-Methoxyphenyl group at the 3-position, contributing to π-π stacking interactions in biological targets .

  • Cyanide group at the 2-position, which stabilizes the indole core through electron-withdrawing effects .

The canonical SMILES string (COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)F)C#N) and InChIKey (WKMFRISMYNVYEH-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic properties.

Synthesis and Reaction Pathways

Cross-Coupling Approaches

Suzuki-Miyaura and Heck cross-coupling reactions are pivotal for introducing the 4-methoxyphenyl group to the indole scaffold. For example, palladium-catalyzed coupling of 6-fluoro-3-iodo-1H-indole-2-carbonitrile with 4-methoxyphenylboronic acid yields the target compound in 83–99% yields under optimized conditions . Key parameters include:

Reaction ConditionValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventEthanol/Water (4:1)
Temperature80°C
Time12–24 hours

Cyclization and Functionalization

Alternative routes involve cyclization of pre-functionalized intermediates. For instance, treatment of 2-cyano-3-(4-methoxyphenyl)indole precursors with fluorinating agents like Selectfluor® introduces the 6-fluoro substituent .

Structural and Crystallographic Analysis

X-ray crystallography reveals planar indole systems with dihedral angles between substituents influencing molecular packing:

  • The indole core exhibits a maximum deviation of 0.039 Å from planarity .

  • The 4-methoxyphenyl group forms a dihedral angle of 58.41° with the indole plane, optimizing crystal lattice stability .

  • Weak intermolecular interactions (C–H···O, C–H···F) contribute to a layered crystal structure .

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
6-Fluoro-3-(4-methoxyphenyl)1.20.8
5-Fluoro-3-phenyl derivative2.11.5

Neuroprotective Effects

In vitro assays demonstrate 40–60% reduction in glutamate-induced neuronal apoptosis at 10 µM, likely via NMDA receptor antagonism .

Applications in Materials Science

The compound’s fluorescence properties (λₑₘ = 450 nm, quantum yield Φ = 0.32) make it suitable for OLEDs. Its thermal stability (decomposition temperature Td = 280°C) further supports device integration .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine: Fluorination enhances metabolic stability but reduces solubility (logP = 3.1 vs. 3.4 for chloro-analogue) .

  • Methoxy vs. Methyl: Methoxy groups improve target affinity (Kd = 120 nM vs. 450 nM for methyl) .

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